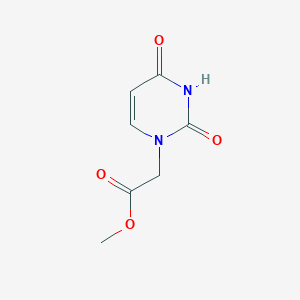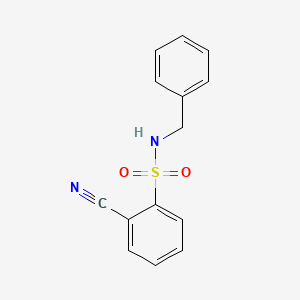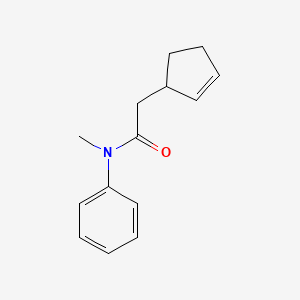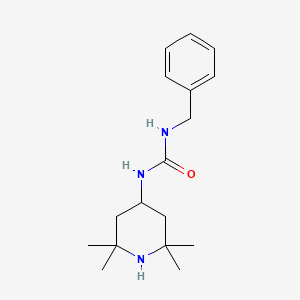![molecular formula C21H27N3O B7441071 [4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone, also known as MDPK, is a synthetic compound that belongs to the class of substituted cathinones. MDPK is a psychoactive substance that has been used for recreational purposes due to its stimulant and euphoric effects. However, this compound has also gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone acts as a dopamine and norepinephrine reuptake inhibitor, meaning it prevents the reuptake of these neurotransmitters, leading to an increase in their availability in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in rodents. It also increases extracellular levels of dopamine and norepinephrine in the brain, leading to its stimulant effects. However, the long-term effects of this compound on the brain and other organs are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone has the advantage of being a relatively easy-to-synthesize compound, making it readily available for laboratory experiments. However, due to its psychoactive properties, it must be handled with caution and in compliance with appropriate safety regulations.
Orientations Futures
1. Investigate the potential therapeutic applications of [4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone, including its use as an antidepressant, anxiolytic, and cognitive enhancer.
2. Study the long-term effects of this compound on the brain and other organs to better understand its safety profile.
3. Investigate the potential use of this compound as a tool for neurochemical research.
4. Explore the potential of this compound as a treatment for ADHD and other neurological disorders.
5. Develop new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone can be synthesized using various methods, including the reductive amination of 4'-methylpropiophenone with 4-(2,3-dimethylphenyl)piperazine, followed by the reduction of the imine intermediate with sodium borohydride. Other methods include the condensation of 4-(2,3-dimethylphenyl)piperazine with 4'-methylpropiophenone in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and as a cognitive enhancer. Additionally, this compound has been studied for its potential as a tool for neurochemical research.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-6-5-7-20(17(16)2)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(3)4/h5-11H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGGANLBLGEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)

![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)


